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molecular formula C2H4N2S2 B146897 Dithiooxamide CAS No. 79-40-3

Dithiooxamide

Cat. No. B146897
M. Wt: 120.2 g/mol
InChI Key: OAEGRYMCJYIXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124308

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide, 1.8 g (0.02 mol) of aniline, and 40 ml of methanol. The solution was stirred and heated at 35° C. for 30 minutes. The reactive amine, dodecylamine (3.7 g, 0.02 mol), was then added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to 25° C., and the acidity was adjusted to a pH of about 2 by the addition of 37% aqueous HCl. The mixture was filtered, washed with a small amount of methanol, and dried to afford 1.5 g of N,N'-didodecyldithiooxamide. Water (40 ml) was added to the filtrate with stirring, which was continued for 10 minutes. The precipitate was collected by filtration and washed with a minimum amount of a 50:50 mixture of water and methanol. The product was dried to afford 3.2 g (55%) of N-dodecyldithiooxamide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].N[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:14](N)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl>CO>[CH2:14]([NH:1][C:2]([C:4]([NH:6][CH2:12][CH2:13][CH2:8][CH2:9][CH2:10][CH2:11][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:8])=[S:5])=[S:3])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC(=S)C(=S)N
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating bath
STIRRING
Type
STIRRING
Details
the solution was stirred for an additional 3 hours at 35° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(=S)C(=S)NCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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